![molecular formula C11H24N2 B13881129 N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine is a chemical compound with the molecular formula C11H24N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine derivatives with methylating agents. One common method is the reductive amination of 2-methylpropylpiperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: The major products are typically N-oxides or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products are halogenated derivatives.
Scientific Research Applications
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets in the body. It is believed to act as an agonist or antagonist at certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- 2-(Aminomethyl)piperidine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
Uniqueness
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched alkyl chain and piperidine ring contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C11H24N2/c1-10(2)9-13-7-5-4-6-11(13)8-12-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
JTZGVDGAZUEZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
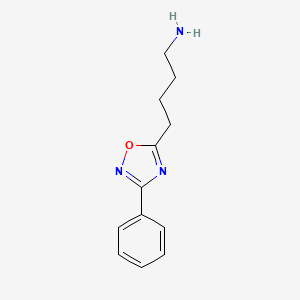
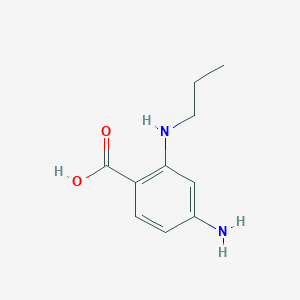

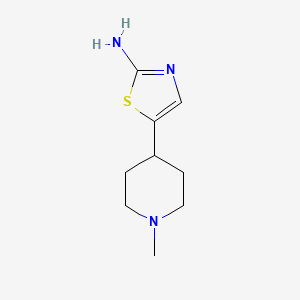
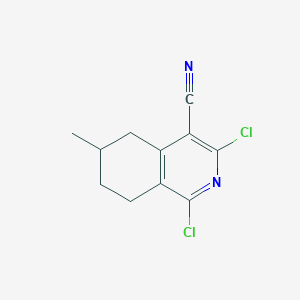
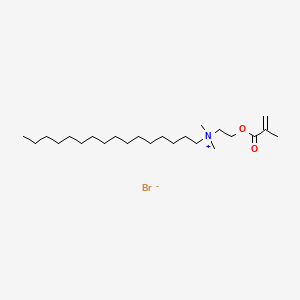
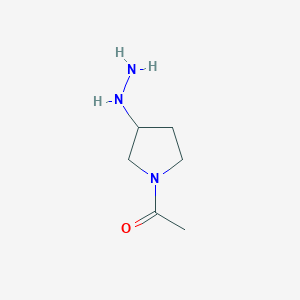
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)

